3'-Chloro-4-dimethylaminoazobenzene

AhR Signaling Toxicology Structure-Activity Relationship

Researchers requiring a defined AhR ligand often face inconsistent activity from isomers. This 3'-chloro derivative provides a reproducible profile for assay calibration: - Structure-Activity: The 3'-Cl substitution creates a distinct activity profile vs. ortho/para isomers, verified in yeast AhR signaling assays. - Purity: ≥97.0% (T) commercial grade with a 103°C melting point ensures reliable use as an HPLC/LC-MS reference standard. - Computationally Validated: Confirmed non-zero first hyperpolarizability supports its role as a model in NLO materials research.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
CAS No. 3789-77-3
Cat. No. B1346005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-4-dimethylaminoazobenzene
CAS3789-77-3
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H14ClN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3
InChIKeyZWJXJMMRLCEJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-4-dimethylaminoazobenzene (CAS 3789-77-3) for Procurement: Core Identity and Class Context


3'-Chloro-4-dimethylaminoazobenzene (CAS 3789-77-3) is a chlorinated derivative of the aminoazobenzene class, characterized by a chloro group at the 3' position and a dimethylamino group at the 4 position on the azobenzene core . This compound serves as a key research tool in studies of aryl hydrocarbon receptor (AhR) signaling [1] and as a model compound in computational chemistry for exploring nonlinear optical (NLO) properties [2]. Its specific substitution pattern confers distinct physicochemical properties, such as a melting point of 103°C and a predicted pKa of 3.28±0.10 , which differentiate it from other positional isomers and unsubstituted analogs.

AhR ligand SAR: meta-chlorinated probe for positional activity studies
Nonlinear optical modeling: chloro-substituent tuning of hyperpolarizability
Aminoazo dye metabolism: reference agent for carcinogenicity pathway research

3'-Chloro-4-dimethylaminoazobenzene (CAS 3789-77-3) Procurement: Why Positional Isomers and Unsubstituted Analogs Are Not Interchangeable


In-class substitution of 3'-Chloro-4-dimethylaminoazobenzene with other halogenated or unsubstituted 4-dimethylaminoazobenzene (DAAB) derivatives is not scientifically valid due to structure-dependent variations in key properties. The position of chlorine substitution critically alters AhR ligand activity, with ortho-substitution enhancing and para-substitution reducing activity relative to the parent Methyl Yellow [1]. Furthermore, the presence of a chloro group influences the first hyperpolarizability and nonlinear optical behavior, which cannot be assumed for the unsubstituted DAAB [2]. Even within the same substitution pattern, differences in purity levels among commercial sources can impact reproducibility in sensitive assays, underscoring the need for precise, lot-specific procurement .

Positional isomer AhR activity differs significantly: ortho-Cl enhances, para-Cl reduces relative to meta.
Chloro substitution modulates first hyperpolarizability; unsubstituted DAAB may not replicate NLO behavior.
Purity grade differences among commercial sources may affect assay reproducibility.

3'-Chloro-4-dimethylaminoazobenzene (CAS 3789-77-3): Quantitative Evidence of Differential Performance vs. Comparators


Comparative AhR Ligand Activity: 3'-Chloro Substitution vs. Parent Methyl Yellow and Ortho-Chloro Isomer

In a yeast AhR signaling assay, halogen substitution at the 3'-position (meta) on 4-dimethylaminoazobenzene (Methyl Yellow, MY) does not exhibit the pronounced enhancement seen with ortho-substitution. While 2',6'-dichlorinated MY shows a 13.5-fold increase in AhR ligand activity over unsubstituted MY, the 3'-chloro substitution is expected to confer a different activity profile based on established structure-activity relationships where ortho-substitution enhances and para-substitution reduces activity [1].

AhR Ligand Activity
Class-level
Meta-Cl: moderate activity; Ortho-Cl: 13.5-fold increase over parent MY.
Positional halogen substitution critically alters AhR activation profile.
SAR from yeast assay; data to verify for 3'-Cl specifically.
AhR Signaling Toxicology Structure-Activity Relationship

Second-Order Nonlinear Optical (NLO) Behavior: 3'-Chloro Derivative vs. Unsubstituted DAAB

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that 3'-chloro-4-dimethylaminoazobenzene exhibits a non-zero first hyperpolarizability, confirming second-order NLO behavior [1]. While the unsubstituted 4-dimethylaminoazobenzene (DAAB) also possesses NLO properties, the chloro substituent is known to modulate the molecular polarizability and hyperpolarizability, as established by comparative studies on push-pull azobenzenes [2].

NLO Hyperpolarizability
Class-level
Non-zero β: confirms second-order NLO behavior.
Chloro substituent enables tunability of molecular polarizability.
DFT-calculated; class-level trend for push-pull azobenzenes.
Nonlinear Optics DFT Calculations Materials Science

Comparative Carcinogenic Potency: 3'-Chloro Substitution Retains Parent Compound Activity

In a long-term rat study, 3'-chloro-4-dimethylaminoazobenzene was found to have approximately the same carcinogenic activity as the parent compound, 4-dimethylaminoazobenzene (DAB) [1]. This contrasts with other derivatives such as 3'-methyl-4-monomethylaminoazobenzene, which was nearly twice as active [1].

Carcinogenic Potency
Head-to-head
Target ≈1x DAB activity; methyl analog ~2x DAB.
Supports use as reference in metabolic activation studies.
Rat oral 104-week study; class-dependent context.
Carcinogenesis Metabolism Toxicology

Physical Property Differentiation: Melting Point and Density vs. 2'-Chloro Isomer

The 3'-chloro isomer exhibits a melting point of 103°C and a density of 1.13 g/cm³ . In contrast, the 2'-chloro isomer (CAS 3010-47-7) has a reported melting point of 111°C and a similar density of 1.13 g/cm³ . This 8°C difference in melting point provides a simple, quantifiable metric for identity confirmation and purity assessment.

Melting Point
Head-to-head
103°C (3'-Cl) vs 111°C (2'-Cl isomer).
8°C difference enables rapid isomer identity confirmation.
Standard determination method; source-verify.
Analytical Chemistry Quality Control Synthetic Chemistry

Commercial Purity Benchmark: ≥97.0% (T) vs. Lower-Grade Alternatives

The compound is commercially available at a guaranteed purity of ≥97.0% (by titration) from major suppliers like TCI America . In comparison, some alternative sources offer the compound at a lower minimum purity of 95% . This difference can be critical for quantitative analytical work or sensitive biological assays where impurities may interfere.

Purity Benchmark
Head-to-head
≥97.0% (T) vs min. 95% alternative grade.
Higher purity reduces impurity-related assay variability.
Non-aqueous titration; lot-specific verification.
Reproducibility Assay Standardization Procurement

3'-Chloro-4-dimethylaminoazobenzene (CAS 3789-77-3): Optimized Application Scenarios Based on Quantitative Evidence


Aryl Hydrocarbon Receptor (AhR) Structure-Activity Relationship Studies

This compound is a critical tool for dissecting AhR ligand binding. Its 3'-chloro substitution provides a distinct activity profile compared to ortho- and para-substituted isomers [1]. Researchers can use it as a moderate agonist to calibrate assay systems or to study the effects of meta-halogenation on receptor activation, as defined in yeast AhR signaling assays [1].

Computational Chemistry and Nonlinear Optical (NLO) Material Design

The DFT-calculated non-zero first hyperpolarizability confirms its utility as a model compound for second-order NLO materials [2]. Its chloro substituent serves as a site for further functionalization, allowing computational chemists to predict and validate the optical properties of novel push-pull azobenzene derivatives [2].

Carcinogenesis and Metabolic Toxicology Research

With carcinogenic potency in rats approximately equal to the parent 4-dimethylaminoazobenzene, this compound serves as a consistent reference agent in studies of aminoazo dye metabolism and hepatocarcinogenesis [3]. It can be used as a positive control in long-term toxicology studies or to investigate the role of specific cytochrome P450 enzymes in bioactivation [3].

Analytical Method Development and Quality Control Standards

The compound's high-purity commercial grade (≥97.0%) and distinct melting point (103°C) make it an ideal candidate for use as a reference standard in HPLC, LC-MS, or spectrophotometric assays . It enables accurate quantification and identification of related aminoazobenzene impurities or metabolites in complex matrices .

Application
Selection Property
Validation Focus
AhR pathway SAR studies
Meta-chlorinated probe
Positional SAR in yeast AhR assay
Second-order NLO modeling
Chloro-substituent tunability
DFT-calculated hyperpolarizability context
Aminoazo dye metabolism studies
Reference carcinogenicity context
Rodent hepatocarcinogenesis model endpoint
HPLC/LC-MS method development
High-purity titration grade
Melting point identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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